N-[(3-fluorophenyl)methylsulfonyl]-2-[(1S,2R)-2-phenylcyclopropyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3-fluorophenyl)methylsulfonyl]-2-[(1S,2R)-2-phenylcyclopropyl]acetamide, commonly known as FLX475, is a small molecule inhibitor that has gained attention for its potential therapeutic applications. It is a highly selective antagonist of C-C motif chemokine receptor 4 (CCR4), which is a chemokine receptor that plays a crucial role in the recruitment of immune cells to sites of inflammation.
Wissenschaftliche Forschungsanwendungen
FLX475 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory conditions. In preclinical studies, FLX475 has shown promising results in inhibiting tumor growth and metastasis by blocking the recruitment of regulatory T cells to the tumor microenvironment. It has also shown efficacy in reducing inflammation in models of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
Wirkmechanismus
FLX475 is a highly selective antagonist of N-[(3-fluorophenyl)methylsulfonyl]-2-[(1S,2R)-2-phenylcyclopropyl]acetamide, which is a chemokine receptor that is expressed on the surface of various immune cells, including T cells, regulatory T cells, and dendritic cells. N-[(3-fluorophenyl)methylsulfonyl]-2-[(1S,2R)-2-phenylcyclopropyl]acetamide plays a crucial role in the recruitment of these cells to sites of inflammation, where they contribute to the pathogenesis of various diseases. By blocking N-[(3-fluorophenyl)methylsulfonyl]-2-[(1S,2R)-2-phenylcyclopropyl]acetamide, FLX475 inhibits the recruitment of these cells to the inflamed tissue, thereby reducing inflammation and disease severity.
Biochemical and Physiological Effects:
FLX475 has been shown to have a selective and potent inhibitory effect on N-[(3-fluorophenyl)methylsulfonyl]-2-[(1S,2R)-2-phenylcyclopropyl]acetamide-mediated chemotaxis of T cells, regulatory T cells, and dendritic cells. It has also been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro and in vivo. In preclinical studies, FLX475 has been found to have a favorable safety profile, with no significant adverse effects observed.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of FLX475 is its high selectivity and potency for N-[(3-fluorophenyl)methylsulfonyl]-2-[(1S,2R)-2-phenylcyclopropyl]acetamide, which makes it a valuable tool for studying the role of N-[(3-fluorophenyl)methylsulfonyl]-2-[(1S,2R)-2-phenylcyclopropyl]acetamide in various diseases. Its favorable safety profile also makes it suitable for preclinical studies. However, one of the limitations of FLX475 is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for research on FLX475. One area of interest is its potential therapeutic applications in cancer immunotherapy, where it could be used in combination with other immunotherapeutic agents to enhance antitumor immune responses. Another area of interest is its potential use in treating inflammatory bowel disease, where it could be used to reduce inflammation in the gut. Further studies are also needed to optimize the synthesis and formulation of FLX475 for clinical use.
Synthesemethoden
The synthesis of FLX475 involves a series of chemical reactions that result in the formation of the final product. The first step involves the reaction of 3-fluorobenzylamine with 2-bromoethanesulfonyl chloride to form N-(3-fluorobenzyl)-2-bromoethanesulfonamide. This compound is then reacted with 1-phenylcyclopropylamine in the presence of a palladium catalyst to form N-[(3-fluorophenyl)methylsulfonyl]-2-[(1S,2R)-2-phenylcyclopropyl]acetamide, which is the final product.
Eigenschaften
IUPAC Name |
N-[(3-fluorophenyl)methylsulfonyl]-2-[(1S,2R)-2-phenylcyclopropyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO3S/c19-16-8-4-5-13(9-16)12-24(22,23)20-18(21)11-15-10-17(15)14-6-2-1-3-7-14/h1-9,15,17H,10-12H2,(H,20,21)/t15-,17-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSBFQJVOYOHKF-RDJZCZTQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C2=CC=CC=C2)CC(=O)NS(=O)(=O)CC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C2=CC=CC=C2)CC(=O)NS(=O)(=O)CC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.